
Encaleret
概要
説明
エンカレレットは、カルシウム感知受容体タンパク質(CaSR)を選択的に拮抗する研究中の低分子です。 エンカレレットは、低血中カルシウム値と高尿中カルシウム値を特徴とする、希少な遺伝性副甲状腺機能低下症である常染色体優性低カルシウム血症1型(ADH1)の治療における潜在的な治療効果について、主に研究されています .
準備方法
エンカレレットの調製の合成経路と反応条件は、公開されている文献では詳しく説明されていません。 エンカレレットは経口投与される低分子であることが知られており、その合成には、複雑な分子構造の形成や特定の官能基の導入など、有機合成の複数段階が関与している可能性が高いことが示唆されています . 工業生産方法は、通常、化合物の純度と一貫性を確保するために、管理された環境での大規模合成を行います。
化学反応の分析
Mechanistic Basis of Chemical Interactions
Encaleret functions as a negative allosteric modulator of CaSR, binding to inhibit receptor overactivity caused by gain-of-function mutations . This interaction stabilizes CaSR in a less active conformation, reducing sensitivity to extracellular calcium ions and restoring parathyroid hormone (PTH) secretion .
Analytical Techniques for Reaction Monitoring
Electrospray Ionization Mass Spectrometry (ESI-MS) and related methods are critical for studying reaction kinetics in microdroplets, which may apply to this compound’s degradation or interaction studies . Key findings include:
- Evaporative Concentration : Accelerates reactions in droplets, potentially mimicking biological microenvironments.
- Surface Reactions : Interactions with charged interfaces may alter this compound’s stability during delivery .
Comparative Reactivity with Analogues
This compound’s mechanism contrasts with CaSR agonists (e.g., cinacalcet), but its chemical stability parallels other heterocyclic small molecules:
Compound | Reactivity Profile | Key Stability Factors |
---|---|---|
This compound | Susceptible to oxidation, hydrolysis | pH-sensitive, CYP450-dependent |
Cinacalcet | Stable under acidic conditions | Resistant to first-pass metabolism |
Etelcalcetide | Protease-sensitive (peptide-based) | Requires cold-chain storage |
Clinical Correlates of Reactivity
- Dose-Dependent Effects : this compound’s wide dosing range (5–190 mg twice daily) reflects variability in metabolic clearance and receptor binding efficiency .
- Drug-Drug Interactions : Potential interactions with CYP450 inhibitors/inducers (e.g., ketoconazole, rifampin), though clinical studies report no severe adverse events to date .
Unresolved Questions and Research Gaps
科学的研究の応用
Phase 2b Clinical Trials
Recent studies have demonstrated the efficacy and safety of encaleret in managing ADH1:
- Study Design : The Phase 2b trial involved 13 participants with ADH1 who received this compound over a 24-week period. The primary endpoints included normalization of blood calcium levels, urine calcium excretion, and PTH levels.
-
Results :
- Within five days of treatment initiation, participants showed significant improvements in mean blood calcium and urine calcium levels. By week 24, 92% of participants achieved normal trough blood calcium levels without additional dietary supplements .
- The treatment was well-tolerated, with no serious adverse events reported. Mild transient hypophosphatemia or hypercalcemia were noted but resolved without intervention .
Parameter | Baseline | Week 24 | Normal Range |
---|---|---|---|
Blood Calcium (mg/dL) | Low | Normal | 8.5 - 10.5 |
Urine Calcium (mg/day) | High | Normal | <300 (men), <250 (women) |
PTH (pg/mL) | Low | Normal | 10 - 65 |
The above table summarizes the key findings regarding mineral homeostasis during the trial.
Ongoing Research and Future Directions
The ongoing Phase 3 CALIBRATE trial aims to further assess the efficacy and safety of this compound in a larger population across multiple countries. This study will compare this compound against standard care protocols for ADH1 and evaluate various secondary endpoints including renal health and quality of life metrics .
Expected Outcomes
If successful, this compound could become the first targeted therapy for ADH1, providing a much-needed treatment option for patients who currently have limited alternatives. The topline data from the CALIBRATE study is anticipated in early 2025 .
作用機序
エンカレレットは、カルシウム感知受容体タンパク質(CaSR)を選択的に拮抗することにより、その効果を発揮します。この受容体は、副甲状腺ホルモンの分泌と腎臓でのカルシウム再吸収の調節に重要な役割を果たします。 CaSRを阻害することにより、エンカレレットは、常染色体優性低カルシウム血症1型患者における血中カルシウムレベルの正常化と尿中カルシウム排泄の減少に役立ちます . これに関与する分子標的および経路には、カルシウム感知受容体と、カルシウムおよびリンの恒常性を調節する下流シグナル伝達経路が含まれます。
6. 類似の化合物との比較
エンカレレットは、カルシウム感知受容体タンパク質に対する選択的な拮抗作用が特徴です。類似の化合物には、CaSRの負のアロステリックモジュレーターである他のカルシリチックが含まれます。これらの化合物には、常染色体優性低カルシウム血症1型などの疾患におけるミネラルレベルの正常化という共通の目標があります。 エンカレレットは、研究中のステータスとその実施された特定の臨床試験によって際立っています .
類似の化合物には、以下が含まれます。
NPS 2143: CaSRへの影響について研究されている別のカルシリチック。
ロナカレレット: 骨粗鬆症の治療における可能性について調査されているカルシリチック。
エンカレレットの独自性は、常染色体優性低カルシウム血症1型に対する特定の用途と、臨床試験で示された有望な結果にあります .
類似化合物との比較
Encaleret is unique in its selective antagonism of the calcium-sensing receptor protein. Similar compounds include other calcilytics, which are also negative allosteric modulators of CaSR. These compounds share the common goal of normalizing mineral levels in conditions like autosomal dominant hypocalcemia type 1. this compound stands out due to its investigational status and the specific clinical trials it has undergone .
Similar compounds include:
NPS 2143: Another calcilytic that has been studied for its effects on CaSR.
Ronacaleret: A calcilytic that has been investigated for its potential in treating osteoporosis.
This compound’s uniqueness lies in its specific application for autosomal dominant hypocalcemia type 1 and the promising results it has shown in clinical trials .
生物活性
Encaleret is an investigational drug developed by BridgeBio Pharma, primarily aimed at treating autosomal dominant hypocalcemia type 1 (ADH1) , a rare genetic disorder caused by gain-of-function mutations in the calcium-sensing receptor (CaSR). This article provides a comprehensive overview of the biological activity of this compound, focusing on its efficacy, safety, and implications for patients with ADH1 based on recent clinical trials.
This compound acts as a selective antagonist of the calcium-sensing receptor (CaSR), which plays a crucial role in maintaining calcium homeostasis in the body. By modulating the sensitivity of CaSR to extracellular calcium levels, this compound aims to correct the dysregulated calcium metabolism seen in ADH1 patients. This mechanism is essential for restoring normal physiological functions associated with calcium and parathyroid hormone (PTH) regulation.
Phase 2b Study Findings
The Phase 2b clinical trial involved 13 participants diagnosed with ADH1. Key findings from this trial include:
- Rapid Normalization of Calcium Levels : Participants achieved normal blood calcium levels by day 5 of treatment, which were maintained over a 24-week outpatient period.
- Safety Profile : this compound was well-tolerated with no serious adverse events reported. Treatment-related side effects were mild and transient, primarily involving hypophosphatemia or hypercalcemia that resolved without intervention .
- Biochemical Improvements : Significant improvements were observed in key biochemical parameters:
Parameter | Baseline (Mean) | Day 5 (Mean) | Week 24 (Mean) |
---|---|---|---|
Blood Calcium (mg/dL) | X | Y | Z |
Urinary Calcium (mg/24h) | A | B | C |
Parathyroid Hormone (pg/mL) | D | E | F |
Note: Actual values are not provided in the sources but would typically be filled in based on trial data.
Ongoing Phase 3 CALIBRATE Study
Following the promising results from the Phase 2b study, BridgeBio initiated the CALIBRATE Phase 3 trial to further evaluate this compound's efficacy and safety. This multicenter, randomized study aims to enroll approximately 45 participants aged 16 years or older with confirmed ADH1. The primary endpoint focuses on achieving normal blood and urine calcium levels compared to standard care treatments over a 24-week period .
Case Studies and Long-term Effects
Long-term follow-up from the Phase 2b study indicated that:
- Participants continued to maintain normal mineral homeostasis up to 18 months post-treatment initiation .
- Bone turnover markers increased as expected with elevated PTH but remained within normal ranges for most participants, suggesting no immediate adverse effects on bone density .
- Kidney function remained stable, with no worsening of preexisting renal calcifications noted during the study .
特性
CAS番号 |
787583-71-5 |
---|---|
分子式 |
C29H33ClFNO4 |
分子量 |
514.0 g/mol |
IUPAC名 |
4-[2-[(1R)-1-[(2R)-3-[[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]ethyl]phenyl]-2-methylbenzoic acid |
InChI |
InChI=1S/C29H33ClFNO4/c1-18-13-21(10-11-23(18)28(34)35)25-8-6-5-7-24(25)19(2)36-17-22(33)16-32-29(3,4)15-20-9-12-26(30)27(31)14-20/h5-14,19,22,32-33H,15-17H2,1-4H3,(H,34,35)/t19-,22-/m1/s1 |
InChIキー |
UNFHDRVFEQPUEL-DENIHFKCSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O |
異性体SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O |
正規SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
JIT-305; JIT305; JIT 305; Encaleret |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。